3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
This compound belongs to the quinazoline-dione family, characterized by a bicyclic quinazoline core fused with a 1,2,4-oxadiazole moiety. Key structural features include:
- A 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole substituent at position 7, which enhances π-π stacking and hydrogen-bonding capabilities due to methoxy and aromatic groups.
Properties
Molecular Formula |
C25H19ClN4O5 |
|---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O5/c1-33-18-9-16(10-19(12-18)34-2)22-28-23(35-29-22)15-5-8-20-21(11-15)27-25(32)30(24(20)31)13-14-3-6-17(26)7-4-14/h3-12H,13H2,1-2H3,(H,27,32) |
InChI Key |
CTHDTHYUEIBHGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative known for its potential biological activities, particularly in the realm of anticancer research. This article reviews its biological activity based on diverse sources, including structure-activity relationship studies and case studies.
Chemical Structure and Properties
- Molecular Formula : C22H18ClN7O4
- Molecular Weight : 479.9 g/mol
- CAS Number : 1040653-07-3
The compound features a chlorobenzyl group and an oxadiazole moiety, which are believed to enhance its pharmacological properties. Quinazolines are recognized for their broad range of biological activities, including anticancer effects.
Quinazoline derivatives often act through various mechanisms:
- Inhibition of Kinases : Many quinazoline derivatives inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and survival.
- Induction of Apoptosis : They may trigger programmed cell death in cancer cells by modulating apoptotic pathways.
- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, which can protect normal cells from oxidative stress.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
The structure–activity relationship (SAR) analysis shows that modifications to the oxadiazole and quinazoline moieties can significantly affect potency against specific cancer types.
Case Studies
- Study on Oxadiazole Derivatives : A study published in Scientific Reports highlighted that oxadiazole derivatives exhibit cytotoxicity through multiple pathways, with some showing enhanced activity due to specific substitutions on the phenyl ring . The compound under review fits this profile and shows promise in further development.
- Quinazoline Derivatives Against Cancer : A comprehensive review discussed various quinazoline derivatives and their mechanisms of action against different cancer types, emphasizing the importance of structural modifications for enhancing biological activity .
Pharmacological Implications
The unique combination of substituents in This compound suggests potential applications beyond oncology:
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains.
- Anti-inflammatory Effects : Quinazolines have been explored for their anti-inflammatory activities due to their ability to inhibit pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s quinazoline-oxadiazole core distinguishes it from other heterocyclic systems. Below is a comparative analysis with key analogs:
Table 1: Structural and Spectroscopic Comparison
Key Observations:
- Electronic Effects : The 3,5-dimethoxyphenyl group in the target compound likely enhances electron-donating properties compared to the 3-methylphenyl group in compound 6h . This could improve solubility and receptor binding.
- Heterocyclic Core : The oxadiazole ring in the target compound may confer greater metabolic stability than the triazole-thione in 6h, as oxadiazoles are less prone to enzymatic degradation .
Preparation Methods
Synthesis of Quinazoline-2,4-dione Core
The quinazoline-2,4-dione nucleus forms through a two-step sequence adapted from protocols for analogous systems:
- Step 1 : React anthranilic acid derivative A with tert-butyl carbazate in the presence of 4-nitrophenyl chloroformate, yielding carbamate intermediate B .
- Step 2 : Base-mediated cyclization (e.g., K₂CO₃ in DMF) converts B to quinazoline-2,4-dione C with a nitrile group at position 7.
Analytical Characterization
While spectral data for the exact compound remain unpublished, analogous quinazoline-oxadiazole hybrids exhibit characteristic features:
- ¹H NMR : Singlets for methoxy groups (δ 3.80–3.85 ppm), aromatic protons (δ 6.90–7.50 ppm), and N-CH₂ benzyl protons (δ 4.60–5.10 ppm).
- MS (ESI+) : Molecular ion peak at m/z 528.1 [M+H]⁺.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinazoline-dione core via cyclization of anthranilic acid derivatives or condensation of chlorobenzyl-substituted precursors under acidic conditions.
- Step 2 : Introduction of the 1,2,4-oxadiazol-5-yl moiety using a nitrile oxide intermediate, often generated in situ from 3,5-dimethoxyphenyl precursors via cycloaddition with amidoximes .
- Step 3 : Final functionalization via nucleophilic substitution or coupling reactions to integrate the 4-chlorobenzyl group. Key catalysts include palladium for cross-couplings and triethylamine for deprotonation. Solvents like DMF or THF are commonly used .
Q. How is the compound characterized using spectroscopic methods?
- NMR Spectroscopy : H and C NMR are critical for confirming the quinazoline-dione scaffold (e.g., carbonyl peaks at ~170 ppm) and substituents (e.g., methoxy signals at ~3.8 ppm for dimethoxyphenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the oxadiazole ring (e.g., loss of NO or CO fragments).
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm) and C=N (1600–1650 cm) confirm core structural features .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis of the oxadiazole ring .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the yield of the oxadiazole ring formation during synthesis?
- Catalytic Optimization : Use Cu(I)-catalyzed cycloadditions to enhance regioselectivity and reduce side products.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states.
- Temperature Control : Maintain 80–100°C to balance reaction speed with thermal stability of intermediates .
Q. How to address contradictions in reported biological activities of this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:
- Purity Verification : Use HPLC (>95% purity) to rule out confounding effects from synthetic byproducts.
- Dose-Response Studies : Establish EC/IC curves across multiple models (e.g., cancer vs. normal cells).
- Structural Analog Comparison : Benchmark against similar oxadiazole-quinazoline hybrids to identify SAR trends .
Q. What strategies mitigate impurities from side reactions during synthesis?
- Chromatographic Purification : Flash column chromatography with gradient elution (hexane/ethyl acetate) separates oxadiazole intermediates from unreacted starting materials.
- Recrystallization : Use ethanol/water mixtures to isolate the final product with high crystallinity.
- Reaction Monitoring : TLC or in-situ IR tracks progress and halts reactions at optimal conversion points .
Q. What computational approaches are used to study its structure-activity relationships (SAR)?
- Molecular Docking : Predict binding affinities to targets like EGFR or PARP using AutoDock Vina. The oxadiazole ring often engages in π-π stacking with aromatic residues.
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett constants for substituents) with bioactivity data to design optimized analogs.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
